7-Fluoro-6-methyl-1H-indole
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Overview
Description
7-Fluoro-6-methyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 7th position and a methyl group at the 6th position of the indole ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . This suggests that 7-Fluoro-6-methyl-1H-indole may also interact with various cellular targets, influencing a range of biological processes.
Mode of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially interact with its targets in a manner that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways . For instance, some indole derivatives have been reported to exhibit antiviral activity, suggesting that they may interact with pathways involved in viral replication .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as 7-Fluoro-6-methyl-1H-indole, are known to interact with various enzymes, proteins, and other biomolecules Specific interactions of this compound with particular enzymes or proteins have not been reported in the literature
Cellular Effects
Indole derivatives have been shown to influence various cellular processes
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-6-methyl-1H-indole typically involves the fluorination of indole derivatives. One common method is the Leimgruber–Batcho indole synthesis, which involves the reaction of o-nitrotoluene with dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, followed by cyclization and reduction steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-6-methyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, particularly at the 3-position.
Oxidation and Reduction: The compound can be oxidized to form corresponding indole-2,3-diones or reduced to form indoline derivatives.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation Products: Indole-2,3-diones
Reduction Products: Indoline derivatives
Substitution Products: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-6-methyl-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of fluorescent probes and bioactive molecules.
Industry: The compound finds applications in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
6-Fluoroindole: Similar in structure but lacks the methyl group at the 6th position.
7-Fluoroindole: Similar but lacks the methyl group at the 6th position.
6-Methylindole: Similar but lacks the fluorine atom at the 7th position.
Uniqueness: 7-Fluoro-6-methyl-1H-indole is unique due to the combined presence of both fluorine and methyl groups, which enhances its chemical stability and biological activity compared to its analogs .
Properties
IUPAC Name |
7-fluoro-6-methyl-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-2-3-7-4-5-11-9(7)8(6)10/h2-5,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYYCBWIKBYOJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CN2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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